5-(Piperidin-1-yl)pent-3-yn-1-ol

Description

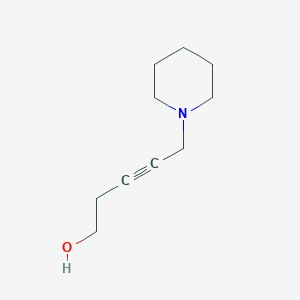

Structure

2D Structure

Properties

IUPAC Name |

5-piperidin-1-ylpent-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1,3-4,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLQDXKMJHPROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401891 | |

| Record name | 5-(piperidin-1-yl)pent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104580-60-1 | |

| Record name | 5-(piperidin-1-yl)pent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Piperidin 1 Yl Pent 3 Yn 1 Ol and Analogues

Direct Synthesis Approaches to 5-(Piperidin-1-yl)pent-3-yn-1-ol

Direct methods for the construction of this compound and similar propargylamines often involve the simultaneous or sequential formation of the key carbon-carbon and carbon-nitrogen bonds that define the molecule.

Acetylide Anion Addition to Carbonyl Precursors and Subsequent Amination

One fundamental approach involves the reaction of an acetylide anion with a suitable carbonyl precursor, followed by an amination step. This strategy builds the carbon skeleton first and then introduces the piperidine (B6355638) moiety. The initial step typically involves the deprotonation of a terminal alkyne to form a potent nucleophile, the acetylide anion. This anion then attacks an electrophilic carbonyl compound, such as an epoxide or an aldehyde, to form a propargyl alcohol.

For the synthesis of this compound, a potential pathway would involve the reaction of the lithium salt of a protected pent-4-yn-1-ol with an appropriate electrophile, followed by deprotection and subsequent reaction with piperidine. A related example is the nucleophilic addition of lithiated (trimethylsilyl)acetylene to aldehydes, which after deprotection, yields a terminal alkyne that can be further functionalized. nih.govresearchgate.net

The final amination step can be achieved through various methods, including nucleophilic substitution of a leaving group (e.g., a tosylate or halide) at the propargylic position with piperidine. Alternatively, reductive amination of a corresponding carbonyl compound with piperidine can also be employed.

Multicomponent Reaction (MCR) Strategies for Piperidine-Alkyne Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like this compound in a single synthetic operation. nih.govmdpi.com The most prominent MCR for this purpose is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. rsc.orgphytojournal.com This one-pot, three-component reaction combines an aldehyde, a terminal alkyne, and a secondary amine, such as piperidine, to directly afford a propargylamine (B41283). rsc.orgphytojournal.com

The reaction is typically catalyzed by a metal, with copper and gold being common choices. researchgate.netpnu.ac.irnih.gov The generally accepted mechanism involves the in situ formation of an iminium ion from the aldehyde and piperidine. Simultaneously, the metal catalyst activates the terminal alkyne, forming a metal acetylide. The acetylide then acts as a nucleophile, attacking the iminium ion to generate the final propargylamine product. rsc.orgphytojournal.com The versatility of the A³ coupling allows for a wide range of substituents on all three components, making it a powerful tool for generating libraries of propargylamine derivatives. pnu.ac.irnih.gov

Recent advancements have also explored metal-free A³ coupling reactions, often promoted by a Brønsted acid or a unique combination of reagents that facilitate the reaction cascade. rsc.org

| Reaction | Components | Catalyst/Conditions | Product | Reference |

| A³ Coupling | Aldehyde, Terminal Alkyne, Piperidine | Metal Catalyst (e.g., Cu, Au) or Metal-Free | Propargylamine | rsc.orgphytojournal.comresearchgate.netpnu.ac.irnih.gov |

| Four-component reaction | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | Sequential addition | Piperidone scaffold | researchgate.netresearchgate.net |

Coupling Reactions Utilizing Terminal Alkynes and Piperidine Precursors

Various coupling reactions provide another direct avenue to synthesize the this compound scaffold. These methods typically involve the formation of a carbon-carbon bond between a terminal alkyne and a suitable piperidine-containing electrophile or vice versa.

The Sonogashira coupling is a cornerstone of this approach, involving the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org To synthesize the target molecule, a piperidine-containing vinyl or aryl halide could be coupled with a protected form of but-3-yn-1-ol. Subsequent modification of the resulting product would then yield the final compound. The reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com

Other coupling strategies, such as the Negishi and Stille couplings, which utilize organozinc and organotin reagents respectively, can also be adapted for the formation of the C(sp)-C(sp³) or C(sp)-C(sp²) bond necessary for constructing the backbone of this compound. organic-chemistry.org These reactions offer alternative pathways with different functional group tolerances and stereochemical outcomes.

Synthesis of Related Piperidine-Alkynol Scaffolds

Beyond the direct synthesis of this compound, broader strategies focus on the construction of the core piperidine ring, which can then be elaborated to include the alkynol side chain.

Intramolecular Cyclization Methodologies for Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of the piperidine ring. mdpi.comresearchgate.net These reactions involve a precursor molecule containing both the nitrogen atom and the carbons that will form the heterocyclic ring. The cyclization is then triggered by a specific reagent or condition.

One such method is the intramolecular hydroamination/cyclization of an aminoalkyne. mdpi.comnih.gov In this reaction, an amine attacks an alkyne within the same molecule, often catalyzed by a transition metal, to form the piperidine ring. For instance, a suitably substituted aminoalkyne can undergo a 6-endo-dig cyclization to yield a piperidine derivative. mdpi.comnih.gov The substituents on the starting material can be chosen to control the stereochemistry of the newly formed chiral centers.

Radical cyclizations of 1,6-enynes also provide a route to piperidine rings. mdpi.comnih.gov These reactions can be initiated by various radical initiators and proceed through a cascade of bond-forming events to construct the heterocyclic core. mdpi.com

| Cyclization Type | Starting Material | Key Transformation | Product | Reference |

| Reductive Hydroamination | Aminoalkyne | Acid-mediated alkyne functionalization, enamine formation, iminium ion generation, reduction | Piperidine | mdpi.comnih.gov |

| Radical Cyclization | 1,6-enyne | Radical cascade with successive cyclizations | Alkylidene piperidine | mdpi.comnih.gov |

| Oxidative Amination | Non-activated alkene | Gold(I)-catalyzed difunctionalization of a double bond | Substituted piperidine | mdpi.com |

| Aza-Michael Addition | α,β-Unsaturated system and amine | Nucleophilic addition of an amine to an activated alkene | Piperidine | ntu.edu.sg |

Stereoselective and Asymmetric Synthesis of Chiral Piperidine-Alkyne Systems

The synthesis of enantiomerically pure piperidine-alkyne systems is of significant interest due to their potential applications in medicinal chemistry. Asymmetric synthesis strategies aim to control the formation of stereocenters during the reaction sequence.

One approach utilizes chiral auxiliaries. researchgate.net A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in the synthesis of 2-substituted dehydropiperidinones, which can be further transformed into various disubstituted piperidine derivatives. researchgate.net

Catalytic asymmetric synthesis is another powerful tool. nih.govresearchgate.net This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the asymmetric synthesis of N-sulfinyl propargylamines can be achieved through the condensation of aldehydes with a chiral sulfinamide, followed by reaction with an acetylide. nih.govresearchgate.net The resulting diastereomerically pure products can then be converted into chiral piperidine derivatives.

Dirhodium tetracarboxylate catalysts have been employed for the stereoselective C-H functionalization of piperidines, allowing for the introduction of various substituents with high diastereoselectivity and enantioselectivity. nih.gov

| Asymmetric Strategy | Key Feature | Example Application | Reference |

| Chiral Auxiliary | Temporary chiral group to direct stereochemistry | Use of D-arabinopyranosylamine for synthesis of substituted piperidinones | researchgate.net |

| Catalytic Asymmetric Synthesis | Chiral catalyst to favor one enantiomer | Asymmetric synthesis of N-sulfinyl propargylamines using a chiral sulfinamide | nih.govresearchgate.net |

| Stereoselective C-H Functionalization | Chiral dirhodium catalysts for site- and stereoselective C-H insertion | Synthesis of positional analogues of methylphenidate | nih.gov |

| Asymmetric Reductive Amination | Chiral catalyst for the reduction of an imine | Synthesis of stereoenriched N-(α-chiral)piperidines | digitellinc.com |

Derivatization from Pre-existing Piperidine or Alkyne Building Blocks

A prominent and direct method for the synthesis of this compound involves the derivatization of readily available piperidine and alkyne precursors. The Mannich reaction, a three-component condensation, is a particularly effective strategy for this purpose. rsc.orgphytojournal.comwikipedia.org

The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. nih.gov A variation of this, often referred to as A³ coupling (aldehyde-alkyne-amine), allows for the synthesis of propargylamines. phytojournal.comwikipedia.org In the context of synthesizing this compound, the reaction would involve piperidine (the amine), formaldehyde (the aldehyde), and a suitable alkyne with a terminal hydroxyl group, such as 4-hydroxy-1-butyne.

The general mechanism for this A³ coupling reaction typically proceeds through the in situ formation of an iminium ion from the reaction of piperidine and formaldehyde. rsc.orgnih.gov Concurrently, a metal catalyst, often copper-based, activates the terminal alkyne to form a metal acetylide. rsc.orgnih.gov The nucleophilic acetylide then attacks the electrophilic iminium ion, resulting in the formation of the desired propargylamine, in this case, this compound. rsc.orgnih.gov

Table 1: Key Reactants for the Synthesis of this compound via Mannich Reaction

| Reactant | Role | Structure |

| Piperidine | Secondary Amine | C₅H₁₁N |

| Formaldehyde | Aldehyde | CH₂O |

| 4-Hydroxy-1-butyne | Alkyne Building Block | C₄H₆O |

This method offers the advantage of assembling the target molecule in a single step from simple, commercially available starting materials, which is a hallmark of atom-economical and efficient synthesis. rsc.org The versatility of the Mannich reaction and its variants allows for the synthesis of a wide range of analogs by modifying any of the three components. For instance, substituting piperidine with other cyclic amines or using different aldehydes or functionalized alkynes can lead to a diverse library of related compounds. nih.gov

Catalytic Systems and Optimization in the Synthesis of Piperidine-Alkyne Compounds

The efficiency and selectivity of the synthesis of piperidine-alkyne compounds are heavily reliant on the catalytic system employed. Transition metals, particularly copper, palladium, and gold, play a pivotal role in facilitating the necessary carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations.

Transition Metal Catalysis (e.g., Copper, Palladium, Gold) in C-C and C-N Bond Formations

Copper Catalysis: Copper catalysts are widely used for A³ coupling reactions. researchgate.netmdpi.com Copper(I) salts, such as CuI, CuBr, or CuOTf, are commonly employed to generate the copper acetylide intermediate, which is crucial for the nucleophilic addition to the iminium ion. nih.gov The catalytic activity of various copper complexes has been extensively studied for the A³ coupling of aldehydes, amines, and alkynes. researchgate.net Some protocols have even been developed that utilize copper nanoparticles as a heterogeneous and reusable catalyst. researchgate.net For instance, cube-shaped CuFe₂O₄ nanoparticles have demonstrated excellent catalytic activity in the A³ coupling reaction between benzaldehyde, piperidine, and phenylacetylene, yielding propargylamine with high efficiency. researchgate.net Such systems offer the advantages of easy catalyst recovery and reuse. researchgate.net

Palladium Catalysis: Palladium catalysts are renowned for their versatility in cross-coupling reactions, such as the Sonogashira coupling, which forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. While not a direct route to this compound from its basic building blocks, palladium catalysis is instrumental in synthesizing more complex analogs. For example, a pre-formed N-propargylpiperidine could be coupled with an aryl halide in a Sonogashira reaction to introduce aromatic substituents. nih.gov Palladium-catalyzed amination reactions also provide a pathway to form C-N bonds, which can be a key step in the synthesis of piperidine derivatives. nih.gov Furthermore, palladium-catalyzed cyclization reactions of N-propargyl arylamines have been developed to synthesize various heterocyclic structures. rsc.orgdntb.gov.uanih.gov

Gold Catalysis: Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. mdpi.comacs.org Gold-catalyzed hydroamination of alkynes is an efficient method for the formation of C-N bonds. mdpi.comacs.orgfrontiersin.orgnih.govnih.gov In the context of synthesizing piperidine-alkyne compounds, a gold catalyst could facilitate the addition of piperidine to a suitably functionalized alkyne. Gold catalysts often exhibit high regioselectivity, which is a significant advantage in complex syntheses. mdpi.com Both homogeneous and heterogeneous gold catalysts have been developed, with some gold clusters supported on reverse micelles showing activity at room temperature. mdpi.com

Table 2: Comparison of Transition Metal Catalysts in Piperidine-Alkyne Synthesis

| Catalyst Type | Primary Application | Key Intermediates/Reactions | Advantages |

| Copper | A³ Coupling/Mannich Reaction | Copper acetylide formation | Cost-effective, high efficiency for A³ coupling. researchgate.net |

| Palladium | Cross-Coupling/Cyclization | Sonogashira coupling, Buchwald-Hartwig amination | Versatile for analog synthesis, functional group tolerance. nih.gov |

| Gold | Hydroamination/Alkyne Activation | π-Alkyne complex formation | High regioselectivity, mild reaction conditions. mdpi.comacs.org |

Ligand Design and Chiral Catalyst Applications for Enantioselectivity

The synthesis of enantiomerically pure piperidine-alkyne compounds is crucial for their application in pharmacology. This is often achieved through the use of chiral ligands that coordinate to the metal catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction.

In copper-catalyzed A³ coupling reactions, a variety of chiral ligands, such as those based on BINOL, pybox, and Pinap, have been successfully employed to induce enantioselectivity. nih.govorganic-chemistry.org For example, the combination of CuBr with the (R,R)-Pinap ligand has been shown to be effective in the asymmetric three-component coupling of secondary amines, aldehydes, and alkynes, affording optically active propargylamines with high enantiomeric excess (ee). nih.gov The solubility of the catalyst-ligand complex can significantly impact the reaction rate, as demonstrated by the increased rate observed when using dichloromethane (B109758) as a solvent, in which the CuBr-(R,R)-Pinap complex is completely soluble. nih.gov

For palladium-catalyzed reactions, chiral phosphine (B1218219) ligands are commonly used to achieve enantioselective transformations. The design of these ligands is critical for controlling the stereochemistry of the products in reactions such as asymmetric hydroaminocyclization.

Gold-catalyzed asymmetric reactions have also seen significant advancements through innovative ligand design. Due to the linear coordination typically adopted by gold(I), creating effective chiral ligands has been challenging. However, various strategies have been developed, including the use of axially fluxional ligands and C,O-chelated gold(III) complexes, to achieve high levels of enantioselectivity in reactions involving alkynes. nih.gov

Solvent Effects and Reaction Condition Optimization in Piperidine-Alkyne Synthesis

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and selectivity of piperidine-alkyne synthesis.

In A³ coupling reactions, a wide range of solvents have been explored, from organic solvents like toluene (B28343) and dichloromethane to aqueous media. nih.govmdpi.com In some cases, solvent-free conditions, such as ball milling or heating, have been successfully employed, offering a greener synthetic route. nih.gov The choice of solvent can influence the solubility of the catalyst and reactants, which in turn affects the reaction rate and efficiency. nih.gov For instance, in certain copper-catalyzed A³ couplings, dichloromethane has been found to be a superior solvent to toluene due to better solubility of the catalyst complex. nih.gov

The optimization of other reaction parameters, such as temperature, catalyst loading, and the nature of the base (in palladium-catalyzed reactions), is also crucial. For example, in copper-free Sonogashira couplings, the choice of amine base and its concentration can significantly impact the reaction outcome. The optimization of these parameters is often achieved through systematic screening and can lead to highly efficient and selective transformations.

Chemical Reactivity and Mechanistic Investigations of 5 Piperidin 1 Yl Pent 3 Yn 1 Ol and Its Transformations

Reactions Involving the Terminal Alkyne Moiety of 5-(Piperidin-1-yl)pent-3-yn-1-ol

The terminal alkyne in this compound is a hub of reactivity, readily participating in various addition and coupling reactions.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydroamination, Hydroalkoxylation)

Hydrofunctionalization reactions introduce new functional groups across the carbon-carbon triple bond. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of terminal alkynes suggests its capability to undergo these transformations. For instance, hydroboration would likely proceed to form a vinylborane, which can then be oxidized to yield an aldehyde or further reduced. Hydroamination and hydroalkoxylation, often catalyzed by transition metals, would introduce an amine or ether linkage, respectively, expanding the molecular complexity.

Cycloaddition Reactions (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC))

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). nih.govnih.gov This reaction, a cornerstone of "click chemistry," unites the alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgproquest.com The reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. nih.govmdpi.com

The general mechanism of the CuAAC involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govwikipedia.org This process is significantly more efficient than the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires higher temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The use of copper catalysts ensures the exclusive formation of the 1,4-isomer. nih.gov

Table 1: Examples of CuAAC Reactions with Terminal Alkynes

| Alkyne Reactant | Azide Reactant | Catalyst | Product | Reference |

| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂L)]₂ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

| Propargyl alcohol | Phenyl azide | Copper(I) iodide | 1-Phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole | nih.gov |

Nucleophilic Additions and Electrophilic Activations at the Alkyne

The alkyne moiety in this compound can undergo nucleophilic additions, particularly when activated by an adjacent electron-withdrawing group. bham.ac.uk However, even without such activation, strong nucleophiles can add to the triple bond. The presence of the hydroxyl group and the piperidine (B6355638) nitrogen could also influence the reactivity through intramolecular interactions or by acting as internal bases or nucleophiles under certain conditions.

Electrophilic activation of the alkyne, for instance by reaction with a Brønsted or Lewis acid, can facilitate subsequent nucleophilic attack. mdpi.com This can lead to a variety of functionalized products, depending on the nature of the electrophile and the nucleophile present in the reaction mixture.

Transformations of the Piperidine Ring and Hydroxyl Group in this compound

The piperidine ring and the hydroxyl group also offer sites for further chemical modification, allowing for the synthesis of a wide array of derivatives.

Modifications and Annulations Involving the Piperidine Core

The piperidine ring itself can be a scaffold for more complex structures through annulation reactions, where a new ring is fused onto the existing piperidine core. nih.gov These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds. While specific examples involving this compound were not found, the general principles of piperidine chemistry suggest that such transformations are feasible. nih.gov For instance, intramolecular cyclization reactions could be envisioned, potentially involving the hydroxyl group or a derivative thereof.

The hydroxyl group can be oxidized to a ketone or an aldehyde, or it can be converted into a better leaving group for substitution reactions. It can also participate in ether or ester formation.

Reactions of the Primary Alcohol Functionality (e.g., Esterification, Oxidation)

The primary alcohol group in this compound is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives through reactions like esterification and oxidation. These transformations are fundamental in altering the compound's physical and chemical properties.

Esterification:

Esterification of the primary alcohol can be achieved through various methods. A common approach involves the reaction with acyl chlorides or acid anhydrides in the presence of a base to neutralize the resulting acid. For instance, reaction with benzoyl chloride would yield the corresponding benzoate (B1203000) ester. wikipedia.org This type of reaction is crucial for creating derivatives with potentially altered biological activities or for use as intermediates in more complex syntheses.

Another relevant transformation is the reaction with isothiocyanates. While this reaction primarily involves the secondary amine in propargylamines, the presence of the alcohol functionality can influence the reaction's course and the properties of the resulting cyclized products. rsc.org

Oxidation:

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.gov For example, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would likely yield 5-(piperidin-1-yl)pent-3-yn-1-al. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would further oxidize the alcohol to 5-(piperidin-1-yl)pent-3-ynoic acid.

These oxidation products are valuable synthetic intermediates. The resulting aldehyde can undergo further reactions such as aldol (B89426) condensations or reductive aminations, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. nih.gov

The table below summarizes the expected products from the esterification and oxidation of this compound.

| Reagent | Reaction Type | Product Name | Product Structure |

| Benzoyl chloride | Esterification | 5-(Piperidin-1-yl)pent-3-yn-1-yl benzoate | |

| Pyridinium chlorochromate (PCC) | Oxidation | 5-(Piperidin-1-yl)pent-3-yn-1-al | |

| Potassium permanganate (KMnO4) | Oxidation | 5-(Piperidin-1-yl)pent-3-ynoic acid |

Detailed Mechanistic Pathways for this compound Transformations

Understanding the detailed mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves a combination of spectroscopic, kinetic, and computational approaches.

Spectroscopic and Spectrometric Elucidation of Reaction Intermediates

Spectroscopic and spectrometric techniques are indispensable for identifying and characterizing transient intermediates formed during the transformations of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for tracking the progress of reactions and identifying intermediates. niscpr.res.intandfonline.com For example, in the study of Mannich reactions, the disappearance of the N-H proton signal and the appearance of new signals for the methylene (B1212753) bridge confirm the formation of the Mannich base. niscpr.res.intandfonline.com Variable-temperature NMR studies can provide insights into the dynamic behavior and conformational changes of intermediates in solution. cdnsciencepub.com Two-dimensional NMR techniques, such as HSQC and HMBC, are used to establish the connectivity between protons and carbons, which is essential for the unambiguous structural assignment of complex intermediates. researchgate.net

Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to monitor the changes in functional groups during a reaction. tandfonline.comresearchgate.net For instance, in the oxidation of the primary alcohol, the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band would indicate the formation of an aldehyde or carboxylic acid. researchgate.net In the formation of Mannich bases, the appearance of a C-N stretching band provides evidence for the aminomethylation. researchgate.net

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of intermediates and products, thus confirming their molecular formulas. researchgate.net Techniques like electrospray ionization (ESI) are particularly useful for analyzing polar and non-volatile intermediates that are common in the reactions of amino alcohols. ucl.ac.uk

The following table provides examples of spectroscopic data used to characterize intermediates in reactions analogous to those of this compound.

| Technique | Observed Change | Inferred Structural Feature | Reference |

| ¹H NMR | Disappearance of N-H singlet | Reaction at the amine | niscpr.res.in |

| ¹³C NMR | Appearance of new methylene signal | Formation of a CH₂ bridge | niscpr.res.in |

| FTIR | Appearance of C=O stretch | Formation of a carbonyl group | researchgate.net |

| HRMS | Accurate mass determination | Confirmation of elemental composition | researchgate.net |

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as catalyst concentration, temperature, and substrate structure. This data is essential for understanding reaction mechanisms and optimizing reaction conditions.

For reactions involving propargylamines, the reaction rate can be significantly influenced by the nature of the catalyst and the substituents on the alkyne and amine. nih.gov For instance, in A³ coupling reactions to form propargylamines, the choice of metal catalyst (e.g., copper, gold, iridium) can dramatically affect the reaction rate and yield. rsc.org

The rate of a reaction can often be determined by monitoring the change in concentration of a reactant or product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR. The data obtained can then be used to determine the reaction order with respect to each reactant and to calculate the rate constant.

For example, in the study of hydrolysis reactions, density functional theory (DFT) is often used to calculate the energy barriers, which are directly related to the reaction rates. github.io These theoretical calculations can be benchmarked against experimental kinetic data to validate the proposed mechanism.

Computational Chemistry Approaches to Reaction Mechanisms (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of complex organic reactions. nih.gov DFT calculations can provide detailed information about the geometries and energies of reactants, transition states, and intermediates, which is often difficult to obtain experimentally. arxiv.orgrutgers.edu

For transformations of this compound, DFT calculations can be used to:

Model reaction pathways: By calculating the potential energy surface, different possible mechanistic pathways can be compared to determine the most likely route. rutgers.edu

Characterize transition states: The geometry and vibrational frequencies of transition states can be calculated, providing insight into the key bond-forming and bond-breaking events.

Predict reaction energies and barriers: The thermodynamics and kinetics of a reaction can be estimated by calculating the energies of the stationary points along the reaction coordinate. mdpi.com This information is crucial for understanding the feasibility and rate of a reaction. github.io

Investigate the role of catalysts: DFT can be used to model the interaction of the substrate with a catalyst, helping to elucidate the catalytic cycle and explain the observed selectivity.

For example, in the study of the acceptorless dehydrogenation of alkanes catalyzed by pincer-ligated iridium complexes, DFT calculations were instrumental in distinguishing between associative and dissociative mechanisms. rutgers.edu Similarly, DFT has been used to study the thermochemistry of alcohol dehydration, providing insights into the reaction mechanism and the effect of temperature. arxiv.org

The following table summarizes the types of information that can be obtained from DFT calculations in the context of studying the reaction mechanisms of this compound.

| Computational Output | Chemical Insight | Reference |

| Optimized geometries | 3D structures of reactants, intermediates, and products | nih.gov |

| Transition state structures | Geometry of the highest energy point along the reaction path | rutgers.edu |

| Potential energy surface | Energetic landscape of the reaction | rutgers.edu |

| Reaction and activation energies | Thermodynamic and kinetic feasibility of the reaction | github.iomdpi.com |

Structure Activity Relationship Sar and Biological Implications of 5 Piperidin 1 Yl Pent 3 Yn 1 Ol Derivatives

Integration of 5-(Piperidin-1-yl)pent-3-yn-1-ol into Bioactive Scaffolds

The this compound core structure serves as a valuable building block in the design of novel bioactive molecules. Its unique combination of a saturated heterocycle and a reactive alkyne moiety allows for its incorporation into a wide range of molecular architectures, leading to compounds with significant therapeutic potential.

Piperidine-Alkyne Hybrid Structures in Drug Discovery and Medicinal Chemistry

The piperidine (B6355638) ring is a prevalent N-heterocycle found in numerous pharmaceuticals and natural products, valued for its ability to enhance drug solubility and metabolism. biointerfaceresearch.com The integration of a piperidine moiety with an alkyne linker creates a versatile scaffold for drug discovery. biointerfaceresearch.commdpi.com This combination allows for the synthesis of complex molecules with precise three-dimensional arrangements, which is critical for effective interaction with biological targets. mdpi.com The rigidity of the alkyne bond can help in orienting the piperidine ring and other substituents in a specific conformation, a key aspect in designing potent and selective drugs. mdpi.com

The alkyne group in these hybrid structures is not merely a linker but can actively participate in binding to target proteins. mdpi.com Furthermore, the alkyne can serve as a handle for further chemical modifications through reactions like "click chemistry" or Sonogashira coupling, enabling the creation of extensive compound libraries for screening. mdpi.com This modular approach facilitates the rapid exploration of the chemical space around the piperidine-alkyne core to optimize biological activity.

Design Principles for Novel Pharmacophores Utilizing the this compound Core

The design of novel pharmacophores based on the this compound core is guided by several key principles. The piperidine ring, a saturated N-heterocycle, often contributes to improved solubility and metabolic stability compared to its aromatic counterparts. biointerfaceresearch.com Its conformational flexibility can also be fine-tuned through substitution to achieve optimal binding to a target.

Spectrum of Biological Activities of Piperidine-Alkyne Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the broad therapeutic potential of this chemical class.

Antimicrobial and Antifungal Investigations of Analogues

Piperidine derivatives have shown promise as antimicrobial and antifungal agents. biointerfaceresearch.comresearchgate.netresearchgate.net The lipophilicity and basicity of the piperidine ring can facilitate interaction with and disruption of microbial cell membranes. Studies on various piperidine-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens. researchgate.netnih.govacademicjournals.org

Table 1: Antimicrobial and Antifungal Activity of Selected Piperidine Derivatives

| Compound/Derivative | Target Organism | Activity/Observation | Reference |

| Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | researchgate.net |

| 6-alkyl-2,3,4,5-tetrahydropyridines | Cryptococcus neoformans, Candida species | Antifungal activity is dependent on the C-6 alkyl chain length. | nih.gov |

| Piperidine-4-carbohydrazide derivatives | Rhizoctonia solani, Verticillium dahliae | Potent inhibition, with some compounds outperforming commercial fungicides. | nih.gov |

| Piperidine derivatives | Various bacteria and fungi | Varying degrees of inhibition against a panel of microbes. | academicjournals.org |

| Piperazine (B1678402) derivatives | Staphylococcus aureus, Candida albicans | Significant antimicrobial and antifungal properties observed. | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list of all studied derivatives.

Anti-inflammatory and Immunomodulatory Effects

Piperidine derivatives have been explored for their potential to modulate inflammatory and immune responses. wisdomlib.orgnih.gov Inflammation is a complex biological process, and compounds that can interfere with inflammatory pathways are of great interest for treating a variety of diseases. Certain piperidine-containing molecules have demonstrated anti-inflammatory properties in preclinical models. wisdomlib.org

The mechanism of action for the anti-inflammatory effects of these derivatives can be multifaceted. Some compounds may act by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Others might exert their effects by modulating the activity of key enzymes involved in the inflammatory cascade. wisdomlib.org Furthermore, some (benzoylphenyl)piperidines have been identified as a novel class of immunomodulators, capable of affecting lymphocyte activation. nih.gov

Anticancer and Antitumor Potentials

The piperidine scaffold is present in several established anticancer drugs, and novel piperidine derivatives continue to be a fertile ground for the discovery of new antitumor agents. nih.govnih.govresearchgate.net The anticancer activity of these compounds can be attributed to various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with crucial signaling pathways that are dysregulated in cancer cells. nih.govresearchgate.net

Piperidine-alkyne hybrids, in particular, have garnered attention in cancer research. The introduction of an alkyne linker can be beneficial for bioactivity, as seen in several potent antitumor agents of both natural and synthetic origin. mdpi.com Derivatives of piperidine have shown efficacy against a range of cancer cell lines, including those of the breast, prostate, colon, and lung. nih.govnih.gov Some nitrosourea (B86855) derivatives of piperidine have exhibited significant activity against leukemia and brain tumors in preclinical models. nih.gov The antiproliferative effects are often dose-dependent, and structure-activity relationship studies are crucial for identifying the most potent and selective compounds. nih.gov

Table 2: Anticancer and Antitumor Activity of Selected Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line/Model | Mechanism/Observation | Reference |

| Piperidine Derivative 17a | PC3 (Prostate Cancer) | Induces apoptosis by modulating BCL-2 family proteins. | nih.gov |

| DTPEP (Piperidine derivative) | MDA-MB-231, MCF-7 (Breast Cancer) | Inhibits cell proliferation and induces apoptosis. | nih.gov |

| N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea | L1210 leukemia, Ependymoblastoma | Good activity in animal models of cancer. | nih.gov |

| Piperine (contains piperidine) | KCL22 (Chronic Myeloid Leukemia) | Inhibits cell proliferation and induces apoptosis. | |

| Vindoline-piperazine conjugates | Various human tumor cell lines | Significant antiproliferative effects. | mdpi.com |

This table is for illustrative purposes and does not represent an exhaustive list of all studied derivatives.

Central Nervous System (CNS) Activities (e.g., Analgesic, Antipsychotic, Neuroprotective)

Derivatives of the piperidine scaffold, a core component of this compound, exhibit a wide range of activities within the central nervous system. The versatility of this heterocyclic amine allows for its incorporation into molecules targeting various CNS pathways. ijnrd.org

Analgesic and Antipsychotic Properties: The piperidine ring is a key pharmacophore in numerous synthetic opioids and antipsychotic agents. nih.govnih.gov For instance, studies on fentanyl analogues, which feature a 4-substituted piperidine ring, demonstrate that modifications to the substituent at the 1-position of the piperidine ring can yield compounds with potent morphine-like analgesic activity. nih.gov Specifically, replacing a β-phenylethyl group with certain substituted vinyl groups can maintain or even enhance analgesic effects. nih.gov

Furthermore, some piperidine-containing neuroleptics, such as haloperidol, have been shown to interact with pain pathways, in some cases potentiating the effects of opioid analgesics like morphine. nih.gov This suggests a complex interplay between the dopaminergic systems targeted by these antipsychotics and the neural circuits governing pain perception.

Neuroprotective and Other CNS Activities: The therapeutic potential of piperidine derivatives extends to neurodegenerative and psychiatric conditions. Certain piperidine analogues have been investigated for anti-Alzheimer's disease activity, highlighting a potential neuroprotective role. ijnrd.orgajchem-a.com Additionally, by targeting specific neurotransmitter receptors, these compounds can elicit other CNS effects. For example, piperazine analogs of indole-2-carboxamides have been identified as potent 5-HT3 receptor antagonists, a mechanism associated with antidepressant-like activity. nih.gov In preclinical models, these compounds significantly reduced immobility time without affecting baseline motor activity, suggesting a specific antidepressant effect. nih.gov

Other Pharmacological Applications (e.g., Antiviral, Antidiabetic)

Beyond the central nervous system, the structural framework of this compound is relevant to other therapeutic areas, including the development of antiviral and antidiabetic agents.

Antiviral Activity: A series of synthesized isatin (B1672199) derivatives bearing a 5-(3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety has been investigated for broad-spectrum antiviral activity. nih.gov It is important to note that the paper reporting these findings has been retracted. researchgate.net The study reported that certain compounds displayed high efficacy against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) in vitro. nih.govmdpi.com For example, compound 9 was reported to have the highest activity against H1N1, while compounds 5 and 4 were most effective against HSV-1 and COX-B3, respectively. nih.gov

Table 1: Reported In Vitro Antiviral Activity of Isatin-Piperidine Derivatives (Retracted Study)

This data is from a retracted publication and should be interpreted with caution.

| Compound | Target Virus | IC₅₀ (µM) |

| 4 | COX-B3 | 0.0092 |

| 5 | HSV-1 | 0.0022 |

| 9 | H1N1 | 0.0027 |

Source: nih.gov

Antidiabetic Activity: The piperidine and related piperazine scaffolds are also found in compounds with potential antidiabetic properties. ijnrd.orgresearchgate.net A study of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives showed that these compounds could exert antidiabetic effects in streptozotocin-induced diabetic rat models. researchgate.net The results indicated that the nature of the functional group and substitutions influenced the activity, with compound 2e (a sulfonamide derivative) showing a more pronounced effect compared to other tested analogues. researchgate.net

Table 2: Antidiabetic Activity of 1-Benzhydryl-Piperazine Derivatives

| Compound | Class | Blood Glucose Level at 3 hr (mg/dl) |

| Glibenclamide | Standard | 110.4 ± 1.21 |

| 2e | Sulfonamide | 129.6 ± 2.31 |

| 3e | Carboxamide | 179.8 ± 1.54 |

Source: researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological profile of piperidine-containing molecules is highly dependent on their specific substitution patterns and three-dimensional structure. SAR studies are crucial for optimizing their pharmacological efficacy and selectivity.

Impact of Piperidine Ring Substitutions on Biological Activity Profiles

Modifications to the piperidine ring itself or the substituent on its nitrogen atom are critical determinants of biological activity.

Ring Substitutions: The position of substituents on the piperidine ring can significantly influence potency. In a series of anticancer sulfonamides, the presence of a methyl group at the 3- or 4-position of the piperidine ring led to the highest activity. ajchem-a.com In a now-retracted study on antiviral agents, a trifluoromethyl group on the piperidine ring was a key feature of the investigated compounds. nih.gov

Nitrogen Atom Substitutions: The group attached to the piperidine nitrogen plays a pivotal role. In fentanyl analogues, replacing a phenylethyl group with substituted vinyl moieties can produce highly potent analgesics. nih.gov This demonstrates that the nature of this substituent is key to receptor interaction.

Heterocycle Integrity: The piperidine ring itself is often essential. In some series, replacing a piperazine ring (a closely related structure) with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a significant decrease in biological activity, highlighting the specific structural and electronic contributions of the six-membered diamine ring. nih.gov

Table 3: Summary of SAR Findings for Piperidine Ring Modifications

| Modification Site | Substitution Example | Observed Effect | Therapeutic Area |

| Piperidine Ring (C3/C4) | Methyl group | Increased activity | Anticancer |

| Piperidine Ring (C3) | Trifluoromethyl group | Associated with activity | Antiviral (retracted) |

| Piperidine Nitrogen (N1) | Substituted vinyl group | Increased potency | Analgesic |

| Heterocycle Replacement | Morpholine/Pyrrolidine | Decreased activity | Various |

Sources: nih.govajchem-a.comnih.gov

Influence of Alkyne Position and Substituents on Pharmacological Efficacy and Selectivity

While the provided literature extensively covers modifications to the piperidine ring, specific SAR data concerning the alkyne (triple bond) position and its substituents within the pent-3-yn-1-ol chain of the title compound are not detailed. However, general principles of medicinal chemistry suggest that this linker region is critical. The rigidity of the alkyne bond significantly influences the spatial orientation of the piperidine ring relative to the hydroxyl group. Altering the alkyne's position (e.g., to a pent-2-yn or pent-4-yn structure) or adding substituents to the alkyne would directly impact the molecule's conformation and its ability to fit into a target receptor's binding site. Studies on other molecular classes show that modifying linker groups, such as replacing a flexible alkyl chain with a more rigid vinyl group, can drastically alter pharmacological activity. nih.gov

Role of Hydroxyl Group Modifications in Modulating Biological Activity

The hydroxyl (-OH) group is a key functional group that often participates in hydrogen bonding with biological targets. Its modification can profoundly affect activity.

Stereochemistry: In a series of piperidinol analogues developed as anti-tuberculosis agents, the stereochemistry of the secondary hydroxyl group was found to be a critical factor. nih.govresearchgate.net For instance, the analogue with an (R)-stereocenter at the hydroxyl group and a para-chloro substitution on the aryl ring was the most active compound in one study. nih.gov This highlights that a specific three-dimensional arrangement is necessary for optimal target engagement.

Functional Group Transformation: The presence and accessibility of the hydroxyl group influence the molecule's properties. Modifying the -OH group, for example through methylation or esterification, alters its polarity and hydrogen-bonding capability. pjmhsonline.com Such a change can impact cell penetration and receptor binding. For example, in other chemical classes, masking a phenolic hydroxyl group through methylation increased lipophilicity, which enhanced antimicrobial activity by improving penetration into pathogens, but decreased antioxidant activity which relied on the free hydroxyl group. pjmhsonline.com

Table 4: Influence of Hydroxyl Group Stereochemistry on Anti-Tuberculosis Activity

| Compound | Stereochemistry at Hydroxyl Group | Substitution | MIC (μg/mL) |

| 4b | R | p-Chloro | 1.4 |

| 4m | S | p-Trifluoromethyl | 1.7 |

Source: nih.gov

Conformational Analysis and Ligand-Receptor Interaction Studies

Understanding how these molecules orient themselves to interact with their biological targets is essential for rational drug design. Computational and spectroscopic methods are used to study these interactions.

Conformational Constraints: The flexibility of the molecule is not always beneficial. However, introducing rigid constraints can sometimes lead to a loss of activity if it locks the molecule in a conformation that is suboptimal for receptor binding. nih.gov In one study on piperidinyl-containing molecules, constraining the rotation of aryl rings resulted in reduced receptor affinity and potency. nih.gov This suggests that a certain degree of conformational freedom is necessary for the ligand to adopt the ideal orientation within the binding pocket.

Ligand-Receptor Binding: Computational modeling techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. ijddd.com These models help visualize the structural and electrostatic features required for activity. For example, studies on other enzyme inhibitors have identified specific hydrogen bonding interactions between the ligand and key amino acid residues, such as Tyrosine (Tyr158), within the enzyme's active site as being crucial for inhibition. ijddd.com

In Silico Approaches to Predict Biological Activity and Target Interactions

In the absence of specific data for this compound, this section would typically detail the application of various computational methods to elucidate its potential as a therapeutic agent. These methods are fundamental to understanding the structure-activity relationships of new chemical entities.

Molecular Docking and Ligand-Receptor Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (the potential drug molecule) into the binding site of a target protein. The results provide insights into the binding affinity, with lower binding energy scores typically indicating a more stable complex and potentially higher potency. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.

For a compound like this compound, molecular docking studies would be instrumental in identifying potential biological targets. By screening it against a library of known protein structures, researchers could hypothesize its mechanism of action. Subsequent ligand-receptor binding simulations, often employing molecular dynamics, would further refine this understanding by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes.

Prediction of Activity Spectra for Substances (PASS) and ADMET Profiling

The PASS (Prediction of Activity Spectra for Substances) algorithm is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The output is a list of potential biological activities with a corresponding probability for each. This allows for a broad screening of a molecule's potential therapeutic applications and possible side effects.

ADMET profiling, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, is another critical in silico assessment. These predictions are vital for determining the drug-likeness of a compound. A molecule may exhibit excellent binding to a target in vitro, but if it has poor absorption, is rapidly metabolized, or is toxic, it will likely fail in later stages of drug development. Computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicities.

For this compound, PASS and ADMET profiling would provide a comprehensive overview of its potential biological roles and its viability as a drug candidate.

Advanced Characterization and Analytical Techniques for 5 Piperidin 1 Yl Pent 3 Yn 1 Ol and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-(Piperidin-1-yl)pent-3-yn-1-ol, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons of the piperidine (B6355638) ring, the pentynol backbone, and the hydroxyl group. The protons on the carbons adjacent to the nitrogen of the piperidine ring would appear as multiplets, as would the protons on the other carbons of the ring. chemicalbook.com The methylene (B1212753) group adjacent to the alcohol (C1) would likely show a triplet, while the methylene group adjacent to the piperidine (C5) would also present as a triplet. The hydroxyl proton would appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show distinct signals for each of the ten carbon atoms. The two sp-hybridized carbons of the alkyne bond (C3 and C4) would have characteristic chemical shifts in the range of 70-90 ppm. The carbon bearing the hydroxyl group (C1) would appear further downfield, typically around 60 ppm. chemicalbook.com The carbons of the piperidine ring would have shifts influenced by the nitrogen atom.

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the ¹H and ¹³C signals, confirming which protons are attached to which carbons. This is particularly useful for unambiguously assigning the complex signals from the piperidine ring.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.7 (t) | ~60 |

| C2-H₂ | ~2.5 (tt) | ~23 |

| C3 | - | ~85 |

| C4 | - | ~80 |

| C5-H₂ | ~3.3 (t) | ~48 |

| Piperidine Cα-H₂ | ~2.5 (m) | ~54 |

| Piperidine Cβ-H₂ | ~1.6 (m) | ~26 |

| Piperidine Cγ-H₂ | ~1.5 (m) | ~24 |

| O-H | broad | - |

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₇NO), the expected exact mass is 167.1310 g/mol . echemi.com

MS: In a standard mass spectrum, the molecule would be expected to show a molecular ion peak [M]⁺ at m/z = 167. Fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH) or cleavage at the bonds adjacent to the nitrogen atom or the alkyne group.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For this compound, HRMS would be able to distinguish its exact mass of 167.1310 from other potential compounds with the same nominal mass.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of this compound would display several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

A weak band around 2200-2260 cm⁻¹ corresponding to the C≡C stretching of the internal alkyne.

Strong bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the aliphatic methylene and piperidine groups.

A C-N stretching vibration for the piperidine ring would be observed in the fingerprint region, typically between 1000-1250 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200-3600 (broad) |

| Alkyne (C≡C) | Stretch | 2200-2260 (weak) |

| Alkane (C-H) | Stretch | 2850-3000 |

| Amine (C-N) | Stretch | 1000-1250 |

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be grown into a suitable single crystal, this method can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique is particularly crucial for establishing the absolute configuration of chiral centers. While the parent compound this compound is achiral, derivatives with stereocenters would benefit from this analysis to unambiguously determine their stereochemistry.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its boiling point of approximately 294.9°C, this compound can be analyzed by GC. echemi.com A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, would likely be used. The retention time of the compound would be a key identifier. GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information simultaneously.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC would be an effective method. This would typically involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, possibly with additives like formic acid or triethylamine (B128534) to improve peak shape. HPLC is particularly valuable for the separation of isomers and for monitoring the purity of a sample. bjbms.org

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is a critical step in the characterization of chiral molecules such as this compound. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), stands as a primary and powerful technique for this purpose. This method allows for the direct separation of enantiomers, enabling their quantification and the calculation of enantiomeric excess. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the appropriate chiral stationary phase and chromatographic conditions is paramount for achieving successful enantiomeric separation. For a molecule like this compound, which contains both a basic piperidine nitrogen and a hydroxyl group, several types of CSPs can be considered. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a vast array of chiral compounds, including amines and alcohols.

High-Performance Liquid Chromatography (HPLC)

For the HPLC analysis of compounds structurally related to this compound, polysaccharide-based CSPs are often the first choice. Columns like Chiralpak® and Chiralcel® have demonstrated high efficiency in separating enantiomers of piperidine derivatives. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide derivatives.

The choice of the mobile phase is also crucial and typically consists of a mixture of a non-polar solvent, such as n-hexane or heptane, and a polar modifier, most commonly an alcohol like ethanol (B145695) or isopropanol. The type and concentration of the alcohol modifier can significantly influence the retention times and the resolution of the enantiomers. In some cases, the addition of a small amount of an acidic or basic additive to the mobile phase can improve peak shape and separation efficiency, especially for basic analytes like piperidine derivatives.

Table 1: Exemplary HPLC Conditions for the Separation of Chiral Piperidine Derivatives

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide | Chiralpak IA | n-hexane:ethanol (70:30, v/v) | 1.0 | UV at 225 nm | |

| Piperidine-2,6-dione derivatives (e.g., Glutethimide) | Chiralcel OJ-R | Acetonitrile:Water (varying ratios) | Not specified | Not specified |

Gas Chromatography (GC)

Gas chromatography can also be a viable technique for determining the enantiomeric excess of this compound, particularly after derivatization. The volatility of the compound may be suitable for direct GC analysis, but derivatization of the hydroxyl group to form an ester or ether can improve peak shape and thermal stability.

For chiral GC separations, cyclodextrin-based CSPs are very common. These phases, such as those modified with alkyl or acyl groups, create a chiral cavity into which one enantiomer fits better than the other, leading to separation. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for optimizing the separation.

A study on the acylation of chiral alcohols demonstrated that derivatization can significantly enhance enantiomeric resolution in GC. For instance, the acetylation of various chiral alcohols followed by analysis on a CP Chirasil-DEX CB column (a modified β-cyclodextrin phase) resulted in excellent separation factors. This approach could be directly applicable to this compound.

Table 2: Illustrative GC Conditions for the Separation of Chiral Alcohols after Derivatization

| Analyte (as acetate (B1210297) derivative) | Chiral Stationary Phase (CSP) | Carrier Gas | Temperature Program | Separation Factor (α) | Reference |

| 2-Pentyl acetate | CP Chirasil-DEX CB | Hydrogen | Optimized for analyte | 3.00 | nih.gov |

| 2-Hexyl acetate | CP Chirasil-DEX CB | Hydrogen | Optimized for analyte | 1.95 | nih.gov |

Future Directions and Translational Research for 5 Piperidin 1 Yl Pent 3 Yn 1 Ol

Development of Novel Therapeutic Agents based on the 5-(Piperidin-1-yl)pent-3-yn-1-ol Scaffold

The piperidine (B6355638) ring is a common motif in many biologically active compounds and approved drugs. The unique combination of a piperidine ring, a hydroxyl group, and an internal alkyne in this compound presents a scaffold that could be explored for various therapeutic applications. Future research could focus on synthesizing a library of derivatives by modifying these functional groups to probe interactions with different biological targets. For instance, the hydroxyl group could be esterified or oxidized, and the piperidine ring could be substituted to modulate lipophilicity and target binding. These new analogs could then be screened against a panel of disease-relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, to identify potential lead compounds for conditions affecting the central nervous system, inflammation, or infectious diseases.

Advanced Computational Modeling for Rational Drug Design and Optimization

In the absence of experimental data, computational modeling would be an invaluable tool to predict the potential biological activities and physicochemical properties of this compound and its derivatives. Molecular docking studies could be employed to screen virtual libraries of its analogs against the binding sites of known drug targets. Quantitative Structure-Activity Relationship (QSAR) models could be developed once initial biological data becomes available to guide the design of more potent and selective compounds. Furthermore, molecular dynamics simulations could provide insights into the binding modes and stability of ligand-receptor complexes, aiding in the rational optimization of lead compounds. ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models would also be essential in the early stages of design to flag potential liabilities and guide the selection of candidates with favorable drug-like properties.

Pre-clinical Development and Potential Clinical Translation of Derivatives

Should any derivatives of this compound show promising activity in initial screenings, a comprehensive pre-clinical development program would be the next logical step. This would involve in vitro studies to confirm the mechanism of action, selectivity, and potency in cellular assays. Promising candidates would then advance to in vivo studies in animal models of the targeted disease to evaluate their efficacy and pharmacokinetic profiles. Toxicology and safety pharmacology studies would also be critical to assess the potential for adverse effects before any consideration for clinical translation. The path to clinical trials would be long and contingent on demonstrating a clear therapeutic benefit and an acceptable safety margin in these pre-clinical evaluations.

Q & A

Basic Question: How can 5-(Piperidin-1-yl)pent-3-yn-1-ol be synthesized with high purity, and what experimental parameters influence yield?

Methodological Answer:

A modular synthesis approach can be adapted from analogous piperidine derivatives. For example, describes a protocol where 3-(piperazin-1-yl)propan-2-ol is substituted with other aryl groups via nucleophilic displacement. Key parameters include:

- Temperature control : Reactions involving alkyne intermediates (e.g., pent-3-yn-1-ol derivatives) require inert atmospheres (N₂/Ar) to prevent oxidation.

- Catalyst selection : Use of palladium-based catalysts for cross-coupling reactions, as referenced in for similar compounds.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity. Monitor by TLC (Rf ~0.3–0.5) and confirm via NMR .

Advanced Question: How can regioselectivity challenges in alkyne functionalization be addressed during synthesis?

Methodological Answer:

Regioselectivity in alkyne reactions (e.g., Sonogashira coupling) can be controlled via steric and electronic effects. For this compound:

- Protecting groups : Temporarily protect the hydroxyl group (e.g., TBS protection) to direct reactivity toward the alkyne.

- DFT calculations : Use computational models (e.g., Kohn-Sham equations, referenced in ) to predict electron density distribution and optimize reaction pathways .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify piperidine protons (δ ~2.5–3.5 ppm) and alkyne signals (δ ~70–90 ppm in ¹³C). Compare with ’s InChI data for validation.

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 195.15 for C₁₁H₁₇NO) using ESI+ mode .

- IR spectroscopy : Detect hydroxyl (ν ~3200–3600 cm⁻¹) and alkyne (ν ~2100–2260 cm⁻¹) stretches .

Advanced Question: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets (referenced in ).

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to assess reactivity. For example, cites Kohn-Sham equations (Eq. 24 in ) for similar piperidine derivatives.

- Solvent effects : Use polarizable continuum models (PCM) to simulate interactions in polar solvents .

Advanced Question: What strategies mitigate toxicity risks during in vitro biological testing?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify the hydroxyl group (e.g., esterification) to reduce cytotoxicity, as seen in for related pyrrolidinols.

- In vitro assays : Use HEK293 or HepG2 cell lines for preliminary toxicity screening. Reference ’s safety protocols for handling hazardous intermediates .

- Metabolic stability : Assess hepatic clearance using microsomal incubations (e.g., rat liver microsomes) .

Basic Question: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent alkyne degradation.

- Safety protocols : Follow H303+H313+H333 hazard codes ( ):

- Spill management : Absorb with vermiculite and dispose via licensed hazardous waste facilities .

Advanced Question: How does the compound’s stereoelectronic profile influence its biological activity?

Methodological Answer:

- Conformational analysis : Use X-ray crystallography (e.g., ) to determine preferred piperidine ring puckering and alkyne geometry.

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes in ) using AutoDock Vina.

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for rational drug design .

Basic Question: How can solubility issues in aqueous buffers be resolved for in vitro studies?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- pH adjustment : Protonate the piperidine nitrogen (pKa ~10.5) in acidic buffers to enhance solubility.

- LogP optimization : Derive octanol-water partition coefficients (logP ~1.5–2.0) via HPLC retention times () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.